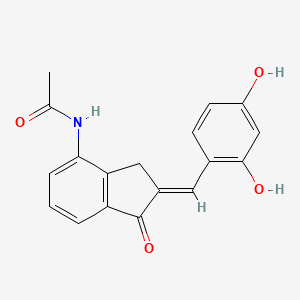
Tyrosinase-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosinase-IN-25 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the production of melanin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-25 typically involves the reaction of specific phenolic compounds with various reagents under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as hydroxylation and oxidation reactions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tyrosinase-IN-25 primarily undergoes oxidation and hydroxylation reactions. These reactions are catalyzed by the enzyme tyrosinase, which facilitates the conversion of phenolic substrates to quinones.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydroxylation: This reaction often requires the presence of copper ions as a cofactor and is conducted under mild conditions to prevent degradation of the compound.
Major Products: The major products of these reactions are quinones, which are highly reactive and can further polymerize to form complex structures such as melanin.
Wissenschaftliche Forschungsanwendungen
Tyrosinase-IN-25 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the kinetics of oxidation reactions.
Biology: Researchers use this compound to investigate the role of tyrosinase in melanin biosynthesis and its regulation in various organisms.
Medicine: The compound is explored for its potential in treating hyperpigmentation disorders, such as melasma and age spots, by inhibiting melanin production.
Industry: In the cosmetic industry, this compound is incorporated into skin-lightening products to reduce pigmentation and achieve a more even skin tone.
Wirkmechanismus
Tyrosinase-IN-25 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of phenolic substrates to quinones. This inhibition reduces the production of melanin, leading to a decrease in pigmentation.
Vergleich Mit ähnlichen Verbindungen
Kojic Acid: A natural tyrosinase inhibitor derived from fungi, commonly used in skin-lightening products.
Arbutin: A glycosylated hydroquinone extracted from the bearberry plant, known for its skin-lightening properties.
Vanillin: A phenolic aldehyde extracted from vanilla beans, also used as a tyrosinase inhibitor.
Uniqueness of Tyrosinase-IN-25: this compound is unique due to its high potency and specificity for the tyrosinase enzyme. Unlike some natural inhibitors, it has a well-defined chemical structure that allows for precise control over its inhibitory activity. This makes it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C18H15NO4 |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
N-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]-1-oxo-3H-inden-4-yl]acetamide |
InChI |
InChI=1S/C18H15NO4/c1-10(20)19-16-4-2-3-14-15(16)8-12(18(14)23)7-11-5-6-13(21)9-17(11)22/h2-7,9,21-22H,8H2,1H3,(H,19,20)/b12-7+ |
InChI-Schlüssel |
LMBQQGVLZGGCEM-KPKJPENVSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=CC2=C1C/C(=C\C3=C(C=C(C=C3)O)O)/C2=O |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1CC(=CC3=C(C=C(C=C3)O)O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


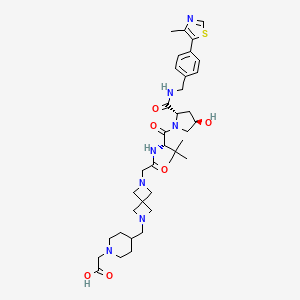
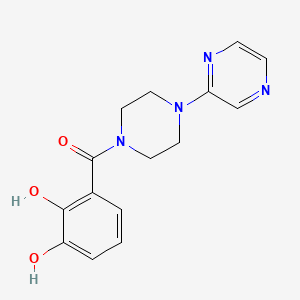
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
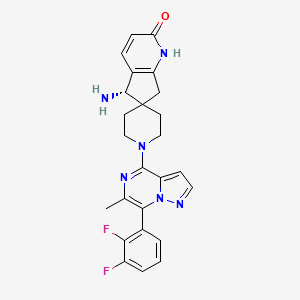
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)
![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
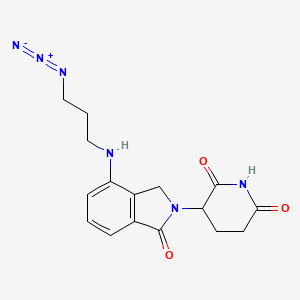
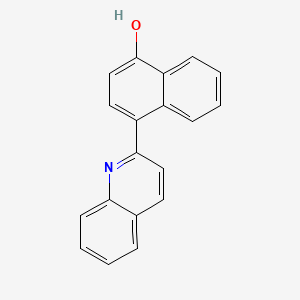
![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)
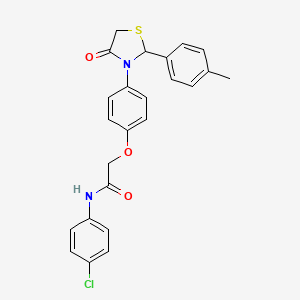
![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)
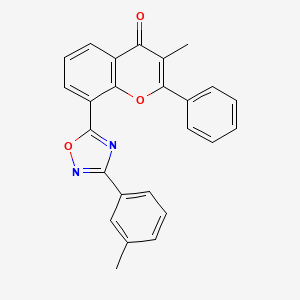

![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
